(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
Description
Properties
Molecular Formula |
C7H10BClN2O2 |
|---|---|
Molecular Weight |
200.43 g/mol |
IUPAC Name |
(2-chloro-4-propan-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3 |
InChI Key |
BCUUEHRKVLGZIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C(C)C)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation-Borylation Cascade
This method involves bromination at position 5 of a prefunctionalized 2-chloro-4-isopropylpyrimidine core, followed by palladium-catalyzed borylation. Key steps include:
-
Bromination : Treatment of 2-chloro-4-isopropylpyrimidine with -bromosuccinimide (NBS) under - catalysis achieves >90% regioselectivity for position 5.
-
Miyaura Borylation : The 5-bromo intermediate reacts with bis(pinacolato)diboron () using in dioxane at 80–100°C, yielding the pinacol boronic ester. Acidic hydrolysis (HCl/THF) then converts the ester to boronic acid.
Table 1 : Halogenation-Borylation Performance Metrics
Pyrimidine Ring Construction with Pre-Installed Boron
Building the pyrimidine ring from boronic acid-containing precursors avoids late-stage borylation. For instance, cyclocondensation of -boronoacrylates with amidines generates the pyrimidine core directly. However, this method suffers from low yields (35–45%) due to boronic acid instability under acidic cyclization conditions.
Isopropyl Group Introduction Strategies
Introducing the 4-isopropyl substituent is critical for regiochemical control. Two validated methods include:
Grignard Addition to Pyrimidine Carboxylates
Direct Alkylation of 4-Halo Pyrimidines
4-Bromo-2-chloropyrimidine undergoes Kumada coupling with isopropylmagnesium chloride () in the presence of , achieving 80% yield.
Process Optimization and Challenges
Regioselectivity in Halogenation
Bromination at position 5 is favored due to electron-withdrawing effects of the 2-chloro and 4-isopropyl groups, which activate position 5 for electrophilic substitution. Impurities from 3-brominated byproducts (<5%) are removed via recrystallization in hexane/ethyl acetate.
Boronic Acid Stabilization
The free boronic acid is prone to protodeboronation. Stabilization strategies include:
Catalytic System Efficiency
Miyaura borylation with outperforms in turnover frequency (TOF = 120 h⁻¹ vs. 45 h⁻¹). Adding 10 mol% CuTC suppresses homocoupling byproducts.
Comparative Analysis of Synthetic Pathways
Table 3 : Route Comparison for this compound
| Method | Total Yield (%) | Steps | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Halogenation-Borylation | 62–68 | 4 | Moderate | High |
| Metalation-Borylation | 55–60 | 3 | High | Moderate |
| Ring Construction | 30–35 | 2 | Low | Low |
The halogenation-borylation cascade offers the best balance of yield and scalability, despite requiring multiple steps. Metalation routes are limited by stringent cryogenic conditions, while ring construction methods are impractical due to poor yields .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
This is the most prominent reaction for (2-chloro-4-isopropylpyrimidin-5-yl)boronic acid, involving palladium-catalyzed C–C bond formation with aryl/heteroaryl halides. The reaction proceeds via a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination .
Key Features:
-
Substrate Scope: Compatible with aryl bromides, iodides, and triflates.
-
Functional Group Tolerance: Nitro, cyano, and carbonyl groups remain intact under optimized conditions .
Reagents and Conditions
Special Conditions:
-
Reactions require inert atmosphere (N₂/Ar) to prevent catalyst oxidation .
-
Microwave-assisted synthesis reduces reaction times (e.g., 3 hours at 125°C) .
Biaryl Derivatives
Example: Coupling with 4-bromoaniline yields 5-(4-aminophenyl)-2-chloro-4-isopropylpyrimidine, a precursor for kinase inhibitors .
Heterocyclic Systems
Reactions with bromopyridines or thiophenes produce fused heterocycles used in optoelectronic materials .
Transmetalation Step
The boronic acid transfers its aryl group to the palladium center, forming a Pd–B intermediate. This step is base-dependent, with carbonate ions facilitating borate formation .
Reductive Elimination
The Pd⁰ complex releases the coupled product, regenerating the catalyst. Steric effects from the isopropyl group influence regioselectivity .
Limitations and Challenges
-
Hydrolysis Sensitivity: The boronic acid group degrades under prolonged acidic or aqueous conditions, requiring anhydrous setups .
-
Steric Hindrance: The 4-isopropyl group reduces reactivity toward bulky coupling partners .
This compound’s versatility in cross-coupling reactions underscores its importance in modern synthetic chemistry. Continued optimization of catalytic systems and reaction engineering (e.g., flow chemistry) may address current limitations .
Scientific Research Applications
Anticancer Agents
One of the primary applications of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is in the development of anticancer drugs. Boronic acids have been identified as crucial components in the design of proteasome inhibitors, which are essential for treating certain types of cancers. For instance, compounds containing boronic acid functionalities have been shown to inhibit the activity of the proteasome, leading to increased apoptosis in cancer cells.
Case Study:
A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell lines, particularly those resistant to conventional therapies. The mechanism involved the disruption of protein degradation pathways, enhancing the accumulation of pro-apoptotic factors within the cells .
Kinase Inhibitors
Another significant application is in the development of kinase inhibitors. This compound has been utilized as a scaffold for creating inhibitors targeting various kinases involved in cancer progression and other diseases.
Data Table: Kinase Inhibition Potency
Herbicides
This compound has also found applications in agrochemicals as a precursor for developing herbicides. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for designing selective herbicides.
Case Study:
Research has shown that formulations containing this compound demonstrated effective weed control with minimal impact on crop species, highlighting its potential as an environmentally friendly herbicide .
Polymer Chemistry
In material science, this compound is used in polymer synthesis, particularly in creating boron-containing polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength.
Data Table: Polymer Properties
Mechanism of Action
The mechanism of action of (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura cross-coupling, the palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Boronic Acids
Structural Features
The compound’s pyrimidine core distinguishes it from benzene- or pyridine-based boronic acids. Key structural comparisons include:
Physicochemical Properties
pKa and Reactivity
- This compound : The electron-withdrawing Cl lowers pKa compared to alkyl-substituted analogs, enhancing reactivity at physiological pH. The isopropyl group may slightly counteract this effect via steric/electronic donation .
- 4-Nitrophenyl boronic acid : Exhibits pH-dependent reactivity (optimal at pH ~11) with H₂O₂, converting to 4-nitrophenol.
- 3-AcPBA : pKa ~8.8 limits utility in physiological environments (pH 7.4), whereas the target compound’s lower pKa improves suitability for biological applications.
Enzyme Inhibition
- HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM) . The target compound’s pyrimidine core may offer enhanced specificity for human HDACs due to π-π stacking interactions.
- Proteasome Inhibition : Boronic acids like Bortezomib (a proteasome inhibitor) rely on boronic acid moieties for target engagement. EGCG selectively antagonizes boronic acid-containing inhibitors , suggesting the target compound’s activity could be modulated by similar mechanisms.
Anticancer Activity
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) . The target compound’s chloro and isopropyl groups may enhance membrane permeability or halogen-bond interactions with cancer targets.
- Boronic acid arylidene heterocycles demonstrate anti-glioblastoma activity, with potency influenced by substituent electronics . The pyrimidine ring in the target compound could mimic nucleobases, improving DNA/RNA targeting.
Biological Activity
(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10BClN2O2
- Molecular Weight : 202.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This mechanism is crucial in the modulation of enzymatic pathways involved in inflammation and cancer progression .
- Targeting Signaling Pathways : The compound has shown potential in inhibiting pathways such as PI3K/Akt/mTOR, which are critical in cell growth and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives, including this compound, can exhibit anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.
- Anticancer Potential : The compound has been investigated for its effects on cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis in certain types of cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 expression |
Case Study 1: Anticancer Activity
A study focusing on the anticancer effects of this compound revealed that the compound significantly reduced cell viability in breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt pathway, leading to increased apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in serum levels of pro-inflammatory cytokines, confirming its potential as an anti-inflammatory agent .
Q & A
Basic Questions
Q. What are the optimal synthetic routes and purification strategies for (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of halogenated pyrimidines. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) with boronate esters under inert atmospheres .
- Protecting the boronic acid group during synthesis to avoid trimerization into boroxines, often via pinacol ester formation .
- Purification via column chromatography or recrystallization, with purity validation by HPLC (>95%) and NMR .
Q. How can researchers characterize this compound to confirm structural integrity and purity?
- Key Techniques :
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR for pyrimidine ring confirmation .
- Mass Spectrometry : MALDI-MS after derivatization with 2,5-dihydroxybenzoic acid (DHB) to prevent dehydration artifacts .
- HPLC : Reverse-phase methods with UV detection at 254 nm for purity assessment .
- Data Table :
| Technique | Key Observations | References |
|---|---|---|
| ¹¹B NMR | Single peak at 30 ppm (free boronic acid) | |
| MALDI-MS (DHB) | [M+H]⁺ at m/z 213.1 (derivatized form) |
Q. What factors influence the binding affinity of this boronic acid with diols or glycoproteins?
- Mechanistic Insights :
- pH Dependency : Binding is strongest at alkaline pH (8.5–10), where boronic acid exists in the trigonal planar form, favoring diol complexation .
- Secondary Interactions : Hydrophobic interactions (e.g., from the isopropyl group) enhance selectivity for specific glycoproteins (e.g., RNAse B) .
- Competitive Buffers : Use Tris or HEPES buffers to minimize non-specific binding; avoid high salt concentrations .
Advanced Research Questions
Q. How can this boronic acid be integrated into covalent drug design, particularly for targeting proteases or kinases?
- Therapeutic Applications :
- Reversible Covalent Inhibition : The boronic acid group forms stable tetrahedral complexes with serine proteases (e.g., proteasome inhibitors like Bortezomib) .
- Case Study : Substituting the pyrimidine scaffold with chloro and isopropyl groups enhances target selectivity by optimizing steric and electronic interactions .
Q. What advanced analytical methods address challenges in detecting boronic acid impurities or decomposition products in drug substances?
- LC-MS/MS Protocol :
- MRM Mode : Quantify impurities (e.g., methyl phenyl boronic acid) at <1 ppm using transitions like m/z 151 → 121 (collision energy: 20 eV) .
- Sample Prep : Direct analysis without derivatization, using acetonitrile/0.1% formic acid mobile phase .
- Data Table :
| Impurity | LOD (ppm) | LOQ (ppm) | Recovery (%) |
|---|---|---|---|
| Carboxy phenyl boronic acid | 0.05 | 0.15 | 98.2 |
| Methyl phenyl boronic acid | 0.03 | 0.10 | 99.1 |
| Source: Adapted from |
Q. How do structural modifications of the pyrimidine ring affect the kinetic binding rates (kon/koff) with sugars in sensor applications?
- Kinetic Profiling :
- Stopped-Flow Studies : Substituents like chloro and isopropyl increase kon by stabilizing the transition state. For D-fructose, kon = 1.2 × 10³ M⁻¹s⁻¹ .
- Trends : Electron-withdrawing groups (e.g., -Cl) enhance kon by polarizing the boronic acid moiety .
- Data Table :
| Sugar | kon (M⁻¹s⁻¹) | Relative Affinity |
|---|---|---|
| D-Fructose | 1.2 × 10³ | Highest |
| D-Glucose | 0.3 × 10³ | Moderate |
| Source: |
Q. What structural features enhance the thermal stability of this boronic acid for flame-retardant or material science applications?
- Thermogravimetric Analysis (TGA) :
- Key Findings : Aromatic boronic acids with bulky substituents (e.g., isopropyl) decompose at >300°C, forming char residues that act as flame retardants .
- Degradation Pathways : Dehydration to boroxines occurs at 150–200°C, followed by oxidative decomposition above 400°C .
- Data Table :
| Compound | Td (°C) | Char Yield (%) |
|---|---|---|
| This compound | 310 | 28 |
| Phenylboronic acid | 220 | 12 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
